molecular formula C11H9ClO3 B13628918 4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid

4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid

Cat. No.: B13628918
M. Wt: 224.64 g/mol
InChI Key: WBIIHWZDOYXRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid (CID 163321411) is a tricyclic compound featuring a fused bicyclo[7.1.1] core with an oxygen bridge (oxa group) at position 8 and a chlorine substituent at position 4 . Its molecular formula is C₁₁H₉ClO₃, derived from the parent structure 8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid (C₁₁H₁₀O₃) by chlorination . Key structural attributes include:

  • SMILES: ClC1=C2C3C(C2=CC=C1)C(=O)O.O3
  • InChIKey: RHZLCYJGMDSZKG-UHFFFAOYSA-N (modified for the chloro derivative)
  • Collision Cross-Section (CCS): Predicted CCS values range from 132.0 Ų ([M-H]⁻) to 141.4 Ų ([M+NH₄]⁺), indicating moderate polarity and compact conformation .

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-8-oxatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-1-carboxylic acid

InChI

InChI=1S/C11H9ClO3/c12-6-1-2-9-8(3-6)11(10(13)14)4-7(5-11)15-9/h1-3,7H,4-5H2,(H,13,14)

InChI Key

WBIIHWZDOYXRNL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C3=C(O2)C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the tricyclic core. This is followed by chlorination and carboxylation reactions to introduce the chloro and carboxylic acid functional groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid with structurally related bicyclic and tricyclic carboxylic acid derivatives, emphasizing core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
4-Chloro-8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid C₁₁H₉ClO₃ 224.64 Chloro-substituted tricyclic core; oxa bridge; high CCS variability No reported data
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ 423.46 Bicyclo[4.2.0] core; thia-aza bridge; acetamido/pyridinylthio substituents Antibiotic (cephalosporin analog)
(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₉H₂₀N₄O₅S 416.45 Bicyclo[4.2.0] core; amino-phenylacetamido group; methyl substituent β-lactamase inhibitor candidate
8-Oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid (parent compound) C₁₁H₁₀O₃ 190.19 Unsubstituted tricyclic core; oxa bridge; lower CCS values vs. chloro-deriv Synthetic intermediate

Key Comparison Points

Core Structure: The target compound’s tricyclo[7.1.1] system contrasts with the bicyclo[4.2.0] cores of cephalosporin analogs (e.g., ). The oxa bridge in the tricyclic system introduces electronic effects distinct from the thia-aza bridges in β-lactam antibiotics, altering reactivity and binding affinity .

In contrast, cephalosporin derivatives () feature acetamido, thioether, or amino-phenyl groups critical for targeting bacterial penicillin-binding proteins .

Physicochemical Properties :

  • The chloro-derivative’s CCS values (132.0–141.4 Ų) are higher than those of the parent compound (133.3 Ų for [M]+), reflecting chlorine’s impact on molecular conformation .
  • Cephalosporin analogs exhibit higher molecular weights (≥400 g/mol) and complex substituents, correlating with broader biological activity but reduced metabolic stability .

Biological Relevance :

  • While the chloro-tricyclic acid lacks reported bioactivity, bicyclic analogs (–8) are well-characterized in antimicrobial contexts. For example, the 5-thia-1-azabicyclo[4.2.0] core is a hallmark of β-lactam antibiotics .

Research Implications and Gaps

  • Structural Dynamics : The tricyclic system’s puckering coordinates () could be computationally modeled to compare rigidity with bicyclic systems, informing drug design for conformation-sensitive targets.
  • Synthetic Exploration : Functionalization of the chloro-derivative with groups like acetamido or thioether (as in ) may unlock antimicrobial properties.
  • Validation : Experimental determination of the chloro-compound’s CCS and crystallinity (cf. ’s 〈695〉 tests) is needed to confirm computational predictions .

Biological Activity

4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with a carboxylic acid functional group. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it has a molecular weight of approximately 190.06 g/mol. The structural formula is represented as:

SMILES C1C2CC1(C3=CC=CC=C3O2)C(=O)O\text{SMILES }C1C2CC1(C3=CC=CC=C3O2)C(=O)O

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Various studies have employed methods such as the DPPH radical scavenging assay and the ABTS assay to evaluate the antioxidant capacity of similar compounds. While specific data on this compound is limited, related compounds have shown promising results:

CompoundIC50 (µM)Method Used
Caffeic Acid17DPPH radical scavenging
Protocatechuic Acid43.49Nitric oxide radical scavenging

These findings suggest that structural features such as hydroxyl groups may enhance radical scavenging abilities.

Antimicrobial Activity

The antimicrobial properties of this compound are of particular interest due to their implications in treating infections caused by resistant strains of bacteria. Similar compounds have demonstrated efficacy against various pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Pseudomonas aeruginosaSignificant inhibition

The mechanism of action often involves disruption of bacterial cell membranes, leading to cell death.

Anticancer Activity

Emerging research indicates that compounds with similar structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and inhibition of cell proliferation:

CompoundCancer TypeMechanism
Hydroxycinnamic AcidsBreast cancerHDAC inhibition
Caffeic AcidColon cancerInduction of apoptosis

While direct studies on this compound are scarce, the potential for anticancer activity warrants further investigation.

Case Studies

A limited number of case studies have explored the biological activity of derivatives related to this compound:

  • Study on Antioxidant Properties : A study demonstrated that derivatives with similar tricyclic structures exhibited significant antioxidant activity in vitro.
  • Antimicrobial Efficacy : Research indicated that certain analogs effectively inhibited the growth of multidrug-resistant bacteria in clinical isolates.
  • Cancer Cell Line Testing : In vitro assays showed that compounds with structural similarities could reduce proliferation rates in various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.